2,2'-(1,4-Phenylene)bis(9-octyl-9H-carbazole)
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Overview
Description
2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) is a compound belonging to the family of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them suitable for various applications in nanodevices, rechargeable batteries, and electrochemical transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) typically involves the reaction of 9-octyl-9H-carbazole with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential use in biosensors due to its excellent charge transport properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) is primarily related to its ability to transport charge efficiently. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, facilitating charge transfer processes. These interactions are crucial in applications like OLEDs and photovoltaic cells, where efficient charge transport is essential .
Comparison with Similar Compounds
9,9’-(2,5-Dibromo-1,4-phenylene)bis(9H-carbazole): Similar structure but with bromine substituents.
Poly(2,7-carbazole): A polymeric form with extended conjugation length and lower bandgap energy.
Poly(3,6-carbazole): Another polymeric form with different electronic properties compared to poly(2,7-carbazole).
Uniqueness: 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) stands out due to its specific structural features, such as the octyl groups, which enhance its solubility and processability. This makes it particularly suitable for applications in solution-processed optoelectronic devices .
Properties
CAS No. |
845712-33-6 |
---|---|
Molecular Formula |
C46H52N2 |
Molecular Weight |
632.9 g/mol |
IUPAC Name |
9-octyl-2-[4-(9-octylcarbazol-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C46H52N2/c1-3-5-7-9-11-17-31-47-43-21-15-13-19-39(43)41-29-27-37(33-45(41)47)35-23-25-36(26-24-35)38-28-30-42-40-20-14-16-22-44(40)48(46(42)34-38)32-18-12-10-8-6-4-2/h13-16,19-30,33-34H,3-12,17-18,31-32H2,1-2H3 |
InChI Key |
WDKAOPPHDMUSMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7N6CCCCCCCC |
Origin of Product |
United States |
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